molecular formula C15H12ClN5O2 B10876093 1-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-(4-chlorophenyl)urea

1-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-(4-chlorophenyl)urea

Cat. No.: B10876093
M. Wt: 329.74 g/mol
InChI Key: OWLNOEYPDFIBJV-UHFFFAOYSA-N
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Description

N-AMINO(1,3-BENZOXAZOL-2-YLAMINO)METHYLENE-N’-(4-CHLOROPHENYL)UREA is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-AMINO(1,3-BENZOXAZOL-2-YLAMINO)METHYLENE-N’-(4-CHLOROPHENYL)UREA typically involves the reaction of 1,3-benzoxazole derivatives with chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for the large-scale synthesis of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

N-AMINO(1,3-BENZOXAZOL-2-YLAMINO)METHYLENE-N’-(4-CHLOROPHENYL)UREA undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups .

Scientific Research Applications

N-AMINO(1,3-BENZOXAZOL-2-YLAMINO)METHYLENE-N’-(4-CHLOROPHENYL)UREA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-AMINO(1,3-BENZOXAZOL-2-YLAMINO)METHYLENE-N’-(4-CHLOROPHENYL)UREA involves its interaction with specific molecular targets within cells. The benzoxazole ring is known to interact with DNA and proteins, potentially disrupting their normal functions. This interaction can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer therapy. Additionally, the chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-AMINO(1,3-BENZOXAZOL-2-YLAMINO)METHYLENE-N’-(4-CHLOROPHENYL)UREA is unique due to the presence of both the benzoxazole ring and the chlorophenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12ClN5O2

Molecular Weight

329.74 g/mol

IUPAC Name

1-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-(4-chlorophenyl)urea

InChI

InChI=1S/C15H12ClN5O2/c16-9-5-7-10(8-6-9)18-14(22)20-13(17)21-15-19-11-3-1-2-4-12(11)23-15/h1-8H,(H4,17,18,19,20,21,22)

InChI Key

OWLNOEYPDFIBJV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/N=C(/N)\NC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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